

# Application Notes and Protocols for GLPG2737 in In Vitro Cell-Based Assays

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## Compound of Interest

Compound Name: GLPG2737

Cat. No.: B12384668

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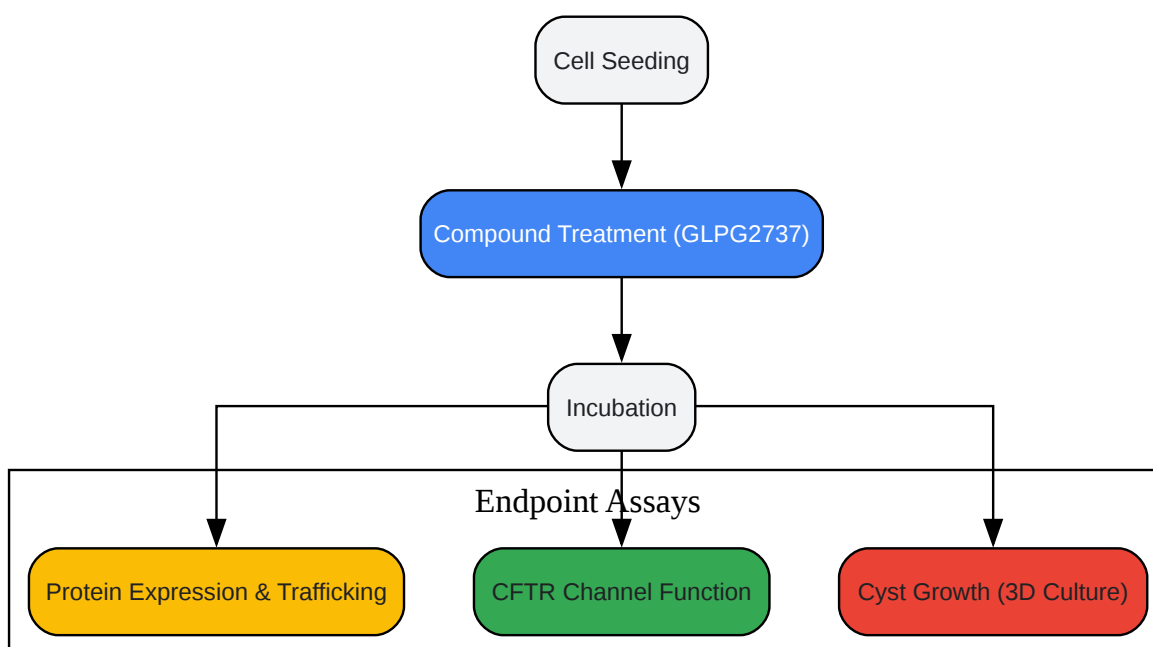
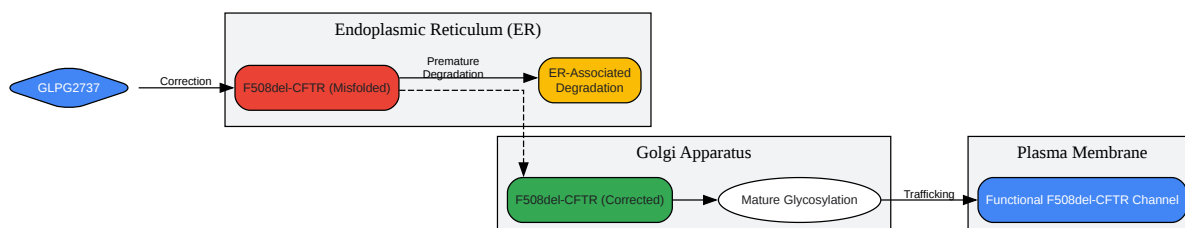
These application notes provide an overview and detailed protocols for the use of **GLPG2737**, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, in various in vitro cell-based assays. **GLPG2737** has a dual mechanism of action; it acts as a corrector for the F508del-CFTR mutation, aiding its trafficking to the cell surface, and as an inhibitor of wild-type CFTR channel activity.<sup>[1][2][3]</sup>

## Mechanism of Action

**GLPG2737** is a small molecule that functions as a Type 2 corrector of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).<sup>[4]</sup> This mutation leads to misfolding and premature degradation of the CFTR protein, preventing its localization to the plasma membrane. **GLPG2737** helps rescue the trafficking of F508del-CFTR to the cell surface.<sup>[4][5]</sup> Interestingly, **GLPG2737** also inhibits the channel activity of wild-type CFTR.<sup>[2]</sup> This inhibitory effect has been explored for its therapeutic potential in other conditions like Autosomal Dominant Polycystic Kidney Disease (ADPKD).<sup>[6][7][8]</sup>

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of F508del-CFTR correction and a general experimental workflow for evaluating **GLPG2737**.



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